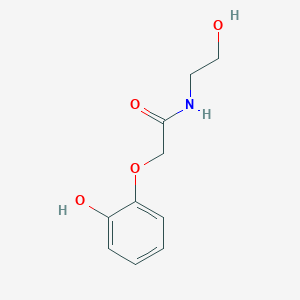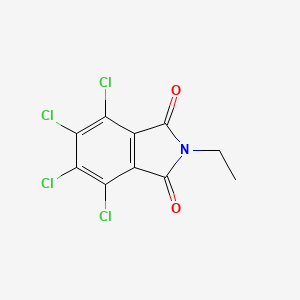![molecular formula C18H21N3 B14651273 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine CAS No. 40904-88-9](/img/structure/B14651273.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. The compound features an azo group (–N=N–) linking a 4-methylphenyl group to a phenyl group, which is further connected to a piperidine ring. This structure imparts unique chemical and pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine typically involves the diazotization of 4-methyl aniline followed by azo coupling with 4-aminophenylpiperidine. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 4-aminophenylpiperidine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets. The azo group can undergo metabolic reduction to form active amines, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pethidine: An opioid analgesic with a phenylpiperidine structure.
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine moiety.
Uniqueness
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is unique due to its azo linkage, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidines. This structural feature allows for diverse applications in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
40904-88-9 |
|---|---|
Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H21N3/c1-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3 |
InChI Key |
ZFMSRRSSLWIUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


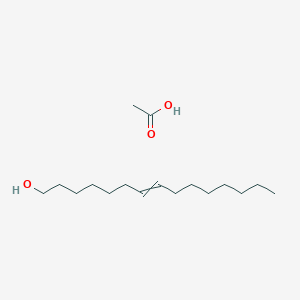
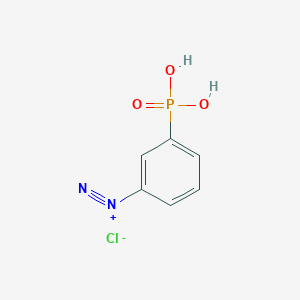


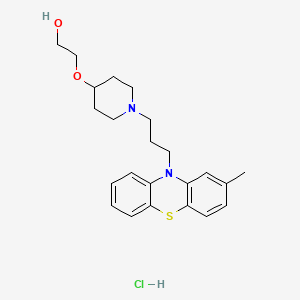

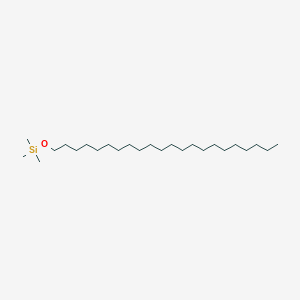
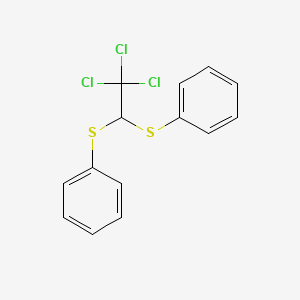
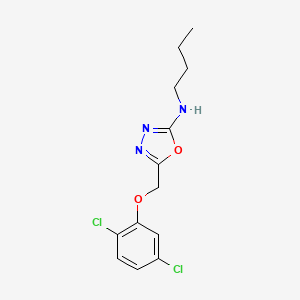
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
